6-Methylazulene

Description

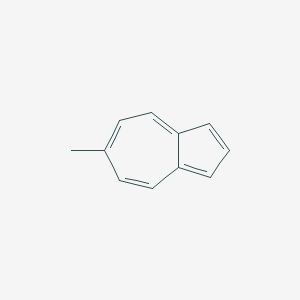

Structure

3D Structure

Properties

IUPAC Name |

6-methylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-7-10-3-2-4-11(10)8-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQVWDSVAGZQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2C=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167941 | |

| Record name | 6-Methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654-52-0 | |

| Record name | 6-Methylazulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methylazulene from Inexpensive Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a cost-effective and efficient two-step synthesis of 6-methylazulene. The described methodology, primarily based on the work of the Baxendale group, utilizes readily available and inexpensive starting materials, making it an attractive route for both academic research and industrial applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway to facilitate understanding and implementation.

Overview of the Synthetic Strategy

The synthesis of 6-methylazulene is achieved through a two-step process, which can be broadly categorized as a modified Ziegler-Hafner azulene synthesis. The overall strategy involves:

-

Formation of a Pyridinium Salt: The synthesis commences with the reaction of 4-methylpyridine with 2,4-dinitrochlorobenzene. This reaction, a classic example of a Zincke reaction, forms the corresponding N-(2,4-dinitrophenyl)-4-methylpyridinium salt. This salt acts as an activated precursor for the subsequent azulene ring formation.

-

Annulation with Cyclopentadienide: The pyridinium salt is then reacted with sodium cyclopentadienide. This step involves the nucleophilic addition of the cyclopentadienide anion to the pyridinium ring, leading to ring-opening and subsequent intramolecular cyclization to form the azulene scaffold.

This approach is advantageous due to its operational simplicity, good overall yield, and the low cost of the starting materials.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two-step synthesis of 6-methylazulene.

Table 1: Cost Analysis of Starting Materials

| Starting Material | Typical Price (per 100g) | Supplier Examples |

| 4-Methylpyridine | $30 - $60 | Sigma-Aldrich, TCI, Alfa Aesar |

| 2,4-Dinitrochlorobenzene | $25 - $50 | Sigma-Aldrich, TCI, Alfa Aesar |

| Dicyclopentadiene | $20 - $40 | Sigma-Aldrich, TCI, Alfa Aesar |

| Sodium Hydride (60% in mineral oil) | $40 - $70 | Sigma-Aldrich, Acros Organics |

Note: Prices are estimates and may vary based on supplier, purity, and quantity.

Table 2: Reaction Yields and Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Pyridinium Salt Formation | 4-Methylpyridine, 2,4-Dinitrochlorobenzene | Ethanol | Reflux | 2 h | ~95 |

| 2 | Azulene Formation | N-(2,4-dinitrophenyl)-4-methylpyridinium chloride, Sodium cyclopentadienide | THF/Pyridine | 110 | 4 h | 63-64 |

| Overall | 6-Methylazulene Synthesis | ~60-61 |

Experimental Protocols

Step 1: Synthesis of N-(2,4-dinitrophenyl)-4-methylpyridinium chloride

This procedure details the formation of the Zincke salt precursor.

Materials:

-

4-Methylpyridine

-

2,4-Dinitrochlorobenzene

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in absolute ethanol.

-

To this solution, add 4-methylpyridine (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 2 hours. A yellow precipitate of the pyridinium salt will form.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride under vacuum. The product is typically obtained in high purity and yield (>95%).

Step 2: Synthesis of 6-Methylazulene

This procedure describes the annulation reaction to form the final product. A microwave-assisted protocol is also presented as an efficient alternative.

Materials:

-

N-(2,4-dinitrophenyl)-4-methylpyridinium chloride

-

Dicyclopentadiene

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine, anhydrous

Procedure for Sodium Cyclopentadienide Preparation:

-

Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold (in an ice bath) and used immediately as it readily dimerizes back.

-

In a separate, dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.05 eq) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add the freshly cracked cyclopentadiene (1.0 eq) to the sodium hydride suspension with vigorous stirring. Hydrogen gas will evolve.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the hydrogen evolution ceases. The resulting solution of sodium cyclopentadienide in THF is ready for use.

Procedure for 6-Methylazulene Synthesis (Conventional Heating):

-

To the freshly prepared solution of sodium cyclopentadienide in THF, add N-(2,4-dinitrophenyl)-4-methylpyridinium chloride (1.0 eq) in one portion under an inert atmosphere.

-

Add anhydrous pyridine to the reaction mixture.

-

Heat the mixture to 110 °C and maintain for 4 hours. The reaction mixture will turn a deep blue color.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a non-polar solvent such as hexane or diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a dark blue oil.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent. 6-Methylazulene is a characteristic blue-colored compound.

Procedure for 6-Methylazulene Synthesis (Microwave-Assisted):

-

In a microwave-safe reaction vessel, combine the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride (1.0 eq) and the freshly prepared sodium cyclopentadienide solution in THF.

-

Add anhydrous pyridine.

-

Seal the vessel and heat the reaction mixture in a microwave reactor to 200 °C for 30 minutes.

-

After cooling, work up the reaction mixture as described in the conventional heating method (steps 4-8). This method has been reported to provide a yield of approximately 64%.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

Caption: Synthetic pathway for 6-methylazulene.

Caption: Experimental workflow for 6-methylazulene synthesis.

Conclusion

The described two-step synthesis provides a practical and economical route to 6-methylazulene. The use of inexpensive and readily available starting materials, coupled with a robust and high-yielding protocol, makes this method highly suitable for researchers and professionals in the fields of organic synthesis and drug development. The option of a microwave-assisted final step further enhances the efficiency of this synthetic pathway. This guide provides the necessary details to successfully implement this synthesis in a laboratory setting.

References

6-Methylazulene: An In-Depth Examination of its Origins, Discovery, and the Prevailing Scientific Consensus

An enigma in natural product chemistry, 6-Methylazulene, a derivative of the vibrant blue aromatic hydrocarbon azulene, presents a curious case. Despite anecdotal claims of its existence in the plant kingdom, a thorough review of scientific literature reveals a conspicuous absence of credible evidence for its natural occurrence. This technical guide delves into the history of azulene discovery, investigates the unsubstantiated claims surrounding 6-Methylazulene's natural sources, and clarifies its well-established synthetic origins.

The Discovery of the Azulene Skeleton: A Brief History

The story of azulenes begins not with isolation of a specific derivative, but with the characteristic blue color observed in the essential oils of certain plants. The parent compound, azulene, was named in 1863 by French chemist Septimus Piesse, derived from the Spanish word "azul," meaning blue. For decades, the structure of this blue chromophore remained a puzzle. It was not until the pioneering work of Croatian chemist Lavoslav Ružička in the early 20th century that the bicyclic aromatic structure of the azulene skeleton was elucidated. This foundational work paved the way for the synthesis and study of a wide array of azulene derivatives, including 6-Methylazulene.

Investigating the Claim of Natural Occurrence: A Case of Unsubstantiated Reports

A singular, non-scholarly source has claimed that 6-Methylazulene is a naturally occurring compound found in various plants and essential oils, specifically citing the oil of grand fir (Abies grandis). However, this assertion is not supported by the broader scientific community and lacks verifiable, peer-reviewed evidence.

To investigate this claim, a comprehensive analysis of the chemical composition of Abies grandis essential oil is crucial. A detailed 2015 study published in the journal Phytologia utilized high-resolution capillary gas chromatography-mass spectrometry (GC-MS) to provide a thorough report on the volatile leaf oil of Abies grandis.[1] The exhaustive analysis identified fifty-nine compounds, including numerous monoterpenes and sesquiterpenes. Notably, 6-Methylazulene was not detected in this or any other credible, peer-reviewed analysis of Abies grandis essential oil.

The discrepancy between the anecdotal claim and the scientific evidence strongly suggests that the assertion of 6-Methylazulene's natural occurrence in grand fir oil is erroneous. It is plausible that this claim arose from a misidentification or has been perpetuated without scientific validation.

The Established Synthetic Route to 6-Methylazulene

In contrast to its elusive natural presence, the synthesis of 6-Methylazulene is well-documented in the chemical literature. The primary methods for its preparation involve the construction of the azulene core from smaller precursor molecules. One of the classical and effective methods is the Ziegler-Hafner azulene synthesis, which utilizes a pyridinium salt as a key intermediate. This method, and variations thereof, have been refined over the years to provide reliable access to 6-Methylazulene for research and other applications.

Quantitative Data: An Absence of Evidence

Consistent with the lack of confirmed natural sources, there is no quantitative data available in the scientific literature regarding the concentration or yield of 6-Methylazulene from any natural matrix. All reported quantitative data pertains to synthetic yields from various chemical reactions.

Experimental Protocols: A Focus on Synthesis and Analysis

Given that 6-Methylazulene has not been successfully isolated from a natural source, there are no established experimental protocols for its extraction and purification from natural materials. The relevant experimental methodologies are instead focused on its chemical synthesis and analytical identification.

General Analytical Protocol for Azulenes (by GC-MS):

A standard method for the analysis of essential oils to detect compounds like azulenes involves Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., hexane or dichloromethane).

-

Gas Chromatography: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp up, separating the components of the oil based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Identification: The obtained mass spectra are compared against spectral libraries (e.g., NIST, Wiley) to identify the compounds. Retention indices are also used to confirm identifications.

It is through such rigorous analytical procedures that the absence of 6-Methylazulene in sources like grand fir oil has been established.

Logical Workflow for Investigating Natural Product Claims

The process of verifying the presence of a specific compound in a natural source can be visualized as follows:

References

The Structural Distinctiveness of 6-Methylazulene: A Non-Benzenoid Aromatic Hydrocarbon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of aromatic hydrocarbons, the distinction between benzenoid and non-benzenoid systems is fundamental. While benzenoid aromatics are built upon fused six-membered benzene rings, non-benzenoid aromatics derive their stability from other cyclic conjugated π-electron systems. Azulene (C₁₀H₈), an isomer of naphthalene, is the archetypal example of a neutral, non-benzenoid aromatic hydrocarbon, comprising a fused five- and seven-membered ring system.[1] Its unique electronic properties, intense blue color, and significant dipole moment set it apart from its colorless benzenoid isomer, naphthalene.[1]

This technical guide focuses on the structural and electronic characteristics of 6-methylazulene, a derivative of azulene. The introduction of a methyl group onto the seven-membered ring serves to modulate the electronic properties of the azulene core, providing a valuable scaffold for further functionalization in materials science and drug development.[2] This document will elucidate the structural features that define 6-methylazulene, present its key quantitative data, detail the experimental protocols for its characterization, and provide a visual representation of its structural relationships and analytical workflow.

The Azulene Core: A Fusion of Aromatic Tropylium and Cyclopentadienyl Moieties

The aromaticity and distinct properties of azulene are best understood by considering its resonance structures. It can be depicted as the fusion of a 6-π-electron cyclopentadienyl anion and a 6-π-electron tropylium cation.[1][3] This charge separation imparts a significant ground-state dipole moment of approximately 1.08 D, a stark contrast to the zero dipole moment of its non-polar isomer, naphthalene.[1] This inherent polarity is the source of many of azulene's unique characteristics:

-

Electron Distribution: The seven-membered ring is electron-deficient (electrophilic), while the five-membered ring is electron-rich (nucleophilic).[1]

-

Color: The small HOMO-LUMO gap, a consequence of its non-alternant hydrocarbon structure, leads to light absorption in the visible region, resulting in its characteristic deep blue color.[2]

-

Reactivity: The disparate electron densities of the two rings govern its reactivity, with electrophilic substitution favoring the five-membered ring and nucleophilic attack occurring on the seven-membered ring.

The methyl group in 6-methylazulene is positioned on the electron-deficient seven-membered ring. As an electron-donating group, it perturbs the electronic structure of the parent azulene, influencing its reactivity, stability, and spectroscopic signature.[4]

Visualizing Structural Relationships

The fundamental difference between benzenoid and non-benzenoid aromatic systems, and the specific structure of 6-methylazulene, can be visualized as follows.

Quantitative Structural and Spectroscopic Data

The structural and electronic properties of 6-methylazulene can be quantified through various analytical techniques. The following table summarizes key data. Due to the limited availability of published X-ray crystallography data for 6-methylazulene, bond lengths for the parent azulene are provided for reference.

| Property | Value | Method/Source |

| Physical Properties | ||

| Molecular Formula | C₁₁H₁₀ | - |

| Molar Mass | 142.20 g/mol | Calculated |

| Melting Point | 82 °C | Experimental[5] |

| Structural Data (Azulene Core) | X-ray Diffraction (for parent azulene) | |

| C1-C2 Bond Length | ~1.39 Å | Experimental |

| C4-C5 Bond Length | ~1.39 Å | Experimental |

| C9-C10 (fusion) Bond Length | ~1.48 Å | Experimental |

| Spectroscopic Data (Estimated) | ||

| ¹H NMR (δ, ppm in CDCl₃) | Me: ~2.5Aryl H: 6.8 - 8.2 | Estimated based on typical shifts[1][6] |

| ¹³C NMR (δ, ppm in CDCl₃) | Me: ~21Aryl C: 115 - 148 | Estimated based on known azulene data[4][7] |

| UV-Vis (λmax) | ~350 nm (S₀→S₁)~600-700 nm (S₀→S₂) | Estimated based on azulene properties[2] |

Experimental Characterization Workflow

The comprehensive characterization of 6-methylazulene follows a logical workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm its structure and purity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of 6-methylazulene.

Synthesis of 6-Methylazulene

A high-yield, two-step synthesis has been developed, starting from readily available materials.[2]

-

Step 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroazulene.

-

Combine 6-methyl-1-tetralone and ethyl diazoacetate in an appropriate solvent.

-

Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂) and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Quench the reaction, perform an aqueous workup, and purify the crude product via column chromatography to yield the intermediate.

-

-

Step 2: Aromatization to 6-Methylazulene.

-

Dissolve the tetrahydroazulene intermediate in a high-boiling point solvent (e.g., decalin).

-

Add a dehydrogenation agent, such as 10% Palladium on Carbon (Pd/C).

-

Heat the mixture to reflux under an inert atmosphere for several hours.

-

After cooling, filter the catalyst and remove the solvent under reduced pressure.

-

Purify the resulting blue solid/oil by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 6-methylazulene.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the regiochemistry and structure.[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 6-methylazulene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

The resulting spectrum should show 11 distinct signals corresponding to the 11 carbon atoms of the molecule.

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the chemical shifts and coupling constants (J-values) to assign specific protons. Use 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

UV-Visible Spectroscopy

This technique confirms the electronic structure responsible for the compound's color.[6]

-

Solvent Selection: Choose a UV-transparent solvent in which 6-methylazulene is soluble (e.g., hexane, ethanol). The solvent cutoff wavelength must be lower than the expected absorption bands of the analyte.[8]

-

Sample Preparation: Prepare a dilute stock solution of 6-methylazulene of known concentration. Prepare a series of dilutions if quantitative analysis (molar absorptivity) is required.

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Perform a baseline correction with the solvent-filled cuvette in the beam path.[9]

-

Acquire the absorption spectrum of the sample, typically over a range of 200-800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The spectrum is expected to show a high-energy band (S₀→S₂) and a lower-energy band in the visible region (S₀→S₁), which is characteristic of azulenes.

Single Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional molecular structure in the solid state.[10]

-

Crystal Growth: Grow single crystals of 6-methylazulene suitable for diffraction (typically >0.1 mm in all dimensions).[5] This can often be achieved by slow evaporation of a solution in a suitable organic solvent (e.g., hexane or ethanol).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the collected reflection intensities to solve the crystal structure using direct methods or other algorithms.

-

Refine the resulting electron density map to locate all non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions.

-

Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.[5]

-

Conclusion

6-Methylazulene stands as a compelling example of a non-benzenoid aromatic hydrocarbon, whose structural distinctiveness is rooted in its fused 5-7 ring system and inherent dipolar nature. The strategic placement of a methyl group on the electron-poor seven-membered ring modulates its electronic landscape, making it a versatile building block for advanced materials and pharmacophores. The combination of modern synthetic methods and robust analytical techniques, as detailed in this guide, allows for the thorough characterization of its unique structure, providing a solid foundation for its application in pioneering scientific research.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methylazulene | 1654-52-0 | Benchchem [benchchem.com]

- 5. 6-METHYLAZULENE CAS#: 1654-52-0 [m.chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

6-Methylazulene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylazulene, a bicyclic aromatic hydrocarbon, detailing its chemical properties, synthesis, and potential therapeutic applications. The information is curated to be a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

6-Methylazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon notable for its distinct blue-violet color. The presence and position of the methyl group on the azulene core significantly influence its electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 1654-52-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |

| Melting Point | 80-83 °C | --INVALID-LINK-- |

| Boiling Point | 242.6 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Blue to violet crystals or powder | N/A |

| Solubility | Soluble in organic solvents such as petroleum ether, methanol, and tetrahydrofuran. | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of 6-Methylazulene

A general and efficient synthetic route to 6-methylazulene has been developed, providing a key intermediate for the synthesis of more complex 1,3,6-trisubstituted azulenes. The process involves a two-step sequence starting from readily available materials.

Experimental Protocol: Two-Step Synthesis of 6-Methylazulene

This protocol is adapted from a method developed for the synthesis of 1,3,6-trisubstituted azulenes, where 6-methylazulene is a key intermediate.

Step 1: Synthesis of the Precursor

The initial step involves the reaction of appropriate starting materials to form a precursor suitable for cyclization. While the specific precursors can vary, a common strategy involves the condensation of a cyclopentadienyl anion with a suitably activated pyridine derivative.

Step 2: Cyclization and Formation of 6-Methylazulene

The precursor from Step 1 is subjected to conditions that promote cyclization and subsequent formation of the azulene core. A notable method is the Ziegler-Hafner azulene synthesis, which involves the reaction of a cyclopentadienyl anion with a pyrylium salt.

A reported high-yield synthesis of 6-methylazulene achieved a 63% yield over two steps. For larger scale synthesis, microwave irradiation has been employed to facilitate the reaction, with the reaction mixture being divided into multiple microwave vials and processed sequentially.

Potential Therapeutic Applications and Biological Activity

Azulene and its derivatives have garnered significant interest for their anti-inflammatory and antioxidant properties. While research specifically on 6-methylazulene is less extensive, the known biological activities of the azulene scaffold suggest its potential in drug development.

Anti-inflammatory Activity

Azulene derivatives have been shown to possess anti-inflammatory properties, which are thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are pro-inflammatory mediators.

A standard method to evaluate the anti-inflammatory activity of a compound in vivo is the carrageenan-induced paw edema model in rodents.

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Groups: Animals are divided into control, standard (e.g., aspirin or indomethacin), and test groups (receiving different doses of 6-methylazulene).

-

Procedure:

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compound, standard drug, or vehicle (for the control group) is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a subsiding dose of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Antioxidant Activity

The antioxidant potential of azulene derivatives is another area of active research. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward method to assess the radical scavenging activity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Reagents:

-

DPPH solution in methanol or ethanol (e.g., 0.1 mM).

-

Test compound (6-methylazulene) dissolved in a suitable solvent at various concentrations.

-

Standard antioxidant (e.g., ascorbic acid or Trolox).

-

-

Procedure:

-

A specific volume of the DPPH solution is added to different concentrations of the test compound and the standard.

-

The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is often determined to quantify the antioxidant capacity.

Signaling Pathways in Inflammation: Potential Modulation by 6-Methylazulene

While direct evidence for the interaction of 6-methylazulene with specific signaling pathways is still emerging, the known anti-inflammatory effects of azulene derivatives suggest potential modulation of key inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.

The Anomalous Fluorescence of Azulene Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the anomalous fluorescence of azulene and its derivatives, a phenomenon that defies Kasha's rule and offers unique opportunities in various scientific fields, including drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the photophysical properties, theoretical underpinnings, and practical applications of these fascinating molecules.

Introduction: The Enigma of Azulene's Light Emission

Azulene, a bicyclic aromatic hydrocarbon and an isomer of naphthalene, exhibits a striking blue color and an unusual fluorescence behavior.[1][2][3] Unlike most fluorescent molecules that emit light from their lowest excited singlet state (S1) in accordance with Kasha's rule, azulene and many of its derivatives predominantly fluoresce from their second excited singlet state (S2).[1][2][3] This "anomalous" S2-S0 fluorescence is a rare and scientifically intriguing phenomenon that has been the subject of extensive research.

The violation of Kasha's rule in azulene is attributed to a large energy gap between its S2 and S1 states, which slows down the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to compete effectively.[4] Recent theoretical models have further elucidated this behavior, linking it to the contrasting aromaticity of the S1 and S2 states. The S1 state is considered anti-aromatic and has a short lifetime, while the S2 state is aromatic and more stable, thus favoring fluorescence from this higher energy level.

The unique photophysical properties of azulene derivatives, including their sensitivity to the local environment and the tunability of their emission through chemical modification, make them promising candidates for a variety of applications, from organic electronics to fluorescent probes in biological systems.[5][6]

Theoretical Framework: Understanding the Violation of Kasha's Rule

The anomalous fluorescence of azulene derivatives is a direct consequence of their unique electronic structure. The following diagram illustrates the photophysical processes in azulene compared to a typical fluorescent molecule that adheres to Kasha's rule.

Caption: Jablonski Diagram comparing a typical fluorophore and azulene.

The key factors contributing to the anomalous fluorescence of azulene are:

-

Large S2-S1 Energy Gap: The energy difference between the second and first excited singlet states in azulene is significantly larger than in typical aromatic hydrocarbons. This large gap disfavors rapid internal conversion from S2 to S1, a key requirement of Kasha's rule.

-

Excited-State Aromaticity: Quantum chemical calculations have shown that the S2 state of azulene possesses aromatic character, contributing to its relative stability and longer lifetime. Conversely, the S1 state exhibits anti-aromatic character, leading to a very short lifetime and efficient non-radiative decay to the ground state.

-

Substituent Effects: The photophysical properties of azulene can be finely tuned by introducing various functional groups onto the azulene core. Electron-donating and electron-withdrawing groups can modulate the energies of the S1 and S2 states, thereby influencing the fluorescence quantum yield and emission wavelength.

Quantitative Photophysical Data

The following table summarizes key photophysical data for azulene and some of its derivatives. This data is essential for comparing the fluorescence properties and understanding the structure-property relationships.

| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Azulene | Cyclohexane | 280 | 378 | 0.04 | 1.8 ns | [7] |

| 1,3-Dichloroazulene | Cyclohexane | 290 | 390 | 0.28 | 1.4 ns | [7] |

| 2-Phenylazulene | Acidic Media | - | - | Varies with substituent | - | [6] |

| AzuFluor 483-Bpin | PBS buffer | 350 | 483 | - | - | [5] |

Note: The quantum yields and lifetimes of azulene derivatives can be highly sensitive to the solvent and the specific substitution pattern. The data presented here are representative examples.

Experimental Protocols

This section outlines the general methodologies for the synthesis and photophysical characterization of azulene derivatives.

Synthesis of Azulene Derivatives

A common synthetic route to functionalized azulenes involves the reaction of 2H-cyclohepta[b]furan-2-one derivatives with silyl enol ethers.[6] This method allows for the gram-scale synthesis of azulene precursors, which is crucial for their application in materials science and drug development.[6]

Generalized Synthetic Workflow:

Caption: A generalized workflow for the synthesis of azulene derivatives.

Photophysical Measurements

Accurate determination of the photophysical properties of azulene derivatives requires a combination of steady-state and time-resolved spectroscopic techniques.

Experimental Workflow for Photophysical Characterization:

Caption: A typical workflow for characterizing the photophysical properties.

Detailed Methodologies:

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer. The sample is dissolved in a spectroscopic grade solvent and placed in a quartz cuvette. The spectrum is recorded over a range that covers the S0→S1 and S0→S2 transitions of the azulene derivative.

-

Steady-State Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the sample is excited at a wavelength corresponding to an absorption maximum, and the emitted light is scanned over a range of longer wavelengths. For excitation spectra, the emission wavelength is fixed at the fluorescence maximum, and the excitation wavelength is scanned.

-

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[8] It can be determined using either an absolute method (e.g., with an integrating sphere) or a relative method. The relative method is more common and involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used for the relative method: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes (τ) are measured using techniques such as Time-Correlated Single Photon Counting (TCSPC) or a streak camera.[9] In TCSPC, the sample is excited by a high-repetition-rate pulsed laser, and the time difference between the excitation pulse and the detection of the first fluorescence photon is measured. A histogram of these time differences is built up to reconstruct the fluorescence decay profile, which is then fitted to an exponential function to determine the lifetime.

Applications in Drug Development and Research

The unique fluorescent properties of azulene derivatives make them valuable tools in drug discovery and development, particularly as fluorescent probes for bioimaging.[5]

-

Fluorescent Probes for Bioimaging: Azulene-based probes can be designed to detect specific analytes or biological processes. For example, an azulene derivative functionalized with a boronate ester has been developed as a two-photon fluorescent probe for the detection of reactive oxygen and nitrogen species (ROS/RNS) in living cells.[5] This allows for the visualization of oxidative stress, which is implicated in numerous diseases.

-

Stimuli-Responsive Materials: The fluorescence of some azulene derivatives is sensitive to environmental factors such as pH.[6] This property can be exploited to develop sensors that report on changes in the cellular microenvironment.

-

Medicinal Chemistry Scaffolds: Azulene itself has been investigated for its potential biological activities.[6] Its derivatives are being explored as novel scaffolds in medicinal chemistry for the development of new therapeutic agents.

Logical Relationship for a "Turn-On" Fluorescent Probe:

Caption: The operational principle of a "turn-on" fluorescent probe.

Conclusion and Future Outlook

The anomalous fluorescence of azulene derivatives continues to be a rich area of scientific inquiry. A deeper understanding of the structure-photophysics relationships will enable the rational design of novel azulene-based materials with tailored properties. For drug development professionals, these compounds offer exciting possibilities for creating advanced diagnostic tools and novel therapeutic agents. Future research will likely focus on the development of azulene derivatives with improved photostability, biocompatibility, and specificity for biological targets, further expanding their impact on biomedical research and clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azulene-Based π-Functional Materials: Design, Synthesis, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy [agris.fao.org]

- 6. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]

- 7. scispace.com [scispace.com]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

6-Methylazulene: A Technical Guide to its Potential Medicinal Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene, a bicyclic, non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds, naturally occurring in plants like chamomile and yarrow, have a long history of use in traditional medicine for their anti-inflammatory and antiseptic properties.[1] 6-Methylazulene, a methylated derivative of azulene, presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding and potential medicinal applications of 6-Methylazulene, focusing on its synthesis, known biological activities of related compounds, and proposed mechanisms of action. While direct and extensive research on the medicinal properties of 6-Methylazulene is still emerging, this document aims to serve as a foundational resource for researchers and drug development professionals by summarizing existing knowledge on the broader azulene class and outlining potential avenues for future investigation of 6-Methylazulene.

Synthesis of 6-Methylazulene

The synthesis of 6-Methylazulene can be achieved through various established methods for constructing the azulene core, followed by or incorporating the methylation at the 6-position. A common strategy involves the condensation of a cyclopentadiene derivative with a seven-membered ring precursor. For instance, the reaction of sodium cyclopentadienide with appropriate reagents can lead to the formation of the azulene skeleton, with subsequent modifications to introduce the methyl group.[2] The methyl group at the 6-position is a key functional handle that can be further modified to create a diverse library of derivatives for structure-activity relationship (SAR) studies.[2]

Potential Medicinal Applications

Based on the known biological activities of the azulene scaffold and its other derivatives, 6-Methylazulene is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Azulene derivatives are well-documented for their anti-inflammatory properties.[1] While specific data on 6-Methylazulene is limited, related compounds have demonstrated significant anti-inflammatory effects.

Quantitative Data on Related Azulene Derivatives:

| Compound | Assay | Target/Cell Line | Activity/IC50 | Reference |

| Guaiazulene | TNF-α production inhibition | - | Potent inhibition | [1] |

| Chamazulene | Anti-inflammatory | In vivo (rat model) | Significant protection against osteoarthritic inflammation | [1] |

| Azulene Derivative 7 | Antiretroviral (HIV-1) | - | IC50: 8.5 µM | [1] |

Experimental Protocols for Anti-inflammatory Activity Assessment:

A standard in vitro assay to evaluate the anti-inflammatory potential of 6-Methylazulene would involve the following steps:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.

-

Treatment: The stimulated cells are treated with varying concentrations of 6-Methylazulene.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Production: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of 6-Methylazulene for the inhibition of each inflammatory mediator is calculated.

Anticancer Activity

Several azulene derivatives have exhibited cytotoxic activity against various cancer cell lines, suggesting that 6-Methylazulene could also possess anticancer properties.[3]

Quantitative Data on Related Azulene Derivatives:

| Compound | Cell Line | Activity/IC50 | Reference |

| Guaiazulene derivative with morpholine | Oral squamous cell carcinoma | High tumor specificity and apoptosis-inducing activity | [3] |

| Azulene-containing chalcones | Osteosarcoma MG63 | IC50: ~473 µM | [3] |

Experimental Protocols for Anticancer Activity Assessment:

A typical workflow to screen for the anticancer potential of 6-Methylazulene is as follows:

-

Cell Culture: A panel of human cancer cell lines (e.g., lung, breast, colon) and a normal, non-cancerous cell line (for selectivity assessment) are maintained in culture.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of 6-Methylazulene for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

To determine if the cytotoxic effect is due to apoptosis, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

-

The stained cells are then analyzed by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which 6-Methylazulene may exert its therapeutic effects are yet to be elucidated. However, based on studies of other anti-inflammatory and anticancer compounds, several signaling pathways are likely targets.

Potential Anti-inflammatory Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that 6-Methylazulene could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Proposed inhibitory effect of 6-Methylazulene on the NF-κB signaling pathway.

Experimental Workflow for Investigating Anticancer Mechanism

To elucidate the mechanism of action of 6-Methylazulene in cancer cells, a logical experimental workflow can be employed.

Caption: Experimental workflow for elucidating the anticancer mechanism of 6-Methylazulene.

Conclusion and Future Directions

6-Methylazulene represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-established biological activities of the broader azulene class of compounds, 6-Methylazulene holds significant potential for the development of novel anti-inflammatory and anticancer agents. Future research should focus on the systematic evaluation of 6-Methylazulene and its derivatives in a battery of in vitro and in vivo models to establish its pharmacological profile. Detailed mechanistic studies are crucial to identify its molecular targets and signaling pathways. The synthesis of a focused library of 6-Methylazulene analogs will be instrumental in elucidating structure-activity relationships and optimizing lead compounds for further preclinical and clinical development. This technical guide serves as a call to action for the scientific community to further investigate the therapeutic potential of this intriguing molecule.

References

Methodological & Application

6-Methylazulene: A Versatile Synthetic Handle in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylazulene, a bicyclic aromatic hydrocarbon, has emerged as a valuable and versatile scaffold in organic synthesis. Its unique electronic properties and the strategic placement of the methyl group on the seven-membered ring provide a reactive "handle" for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures, making it an attractive starting material for applications in medicinal chemistry, materials science, and drug development. The electron-donating nature of the methyl group activates the azulene core, influencing its reactivity in electrophilic aromatic substitutions and enabling functionalization at specific positions. This document provides detailed application notes and experimental protocols for the use of 6-methylazulene as a synthetic intermediate.

Key Synthetic Transformations

The utility of 6-methylazulene as a synthetic handle stems from the reactivity of both the methyl group and the azulene core. Key transformations include:

-

Functionalization of the Methyl Group: The methyl group can be deprotonated to form a nucleophilic anion, which can then react with a variety of electrophiles. It can also undergo condensation reactions with carbonyl compounds and be oxidized to a formyl group.

-

Electrophilic Aromatic Substitution: The azulene ring is susceptible to electrophilic attack, primarily at the 1 and 3 positions. The presence of the 6-methyl group influences the regioselectivity of these reactions.

-

Cycloaddition and Cross-Coupling Reactions: The unique electronic structure of the azulene core allows it to participate in cycloaddition and various transition-metal-catalyzed cross-coupling reactions, enabling the construction of extended π-systems and complex polycyclic structures.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize quantitative data for key synthetic transformations starting from 6-methylazulene, providing a comparative overview of reaction efficiencies.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis of 6-Methylazulene | N-butyl-4-methylpyridinium bromide, cyclopentadiene, NaOEt, EtOH, Microwave (150 °C, 30 min) | 6-Methylazulene | 63 | [1] |

| Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to rt, 1 h | 6-Methylazulene-1-carbaldehyde | 98 | [1] |

| Iodination | N-Iodosuccinimide (NIS), MeCN, 0 °C, 1 h | 3-Iodo-6-methylazulene-1-carbaldehyde | 97 | [1] |

| Deprotonation-Alkylation (general) | Base (e.g., n-BuLi, NaH), Electrophile (e.g., Alkyl halide) | 6-Alkylazulene | Varies | |

| Condensation | Thiophene-2-carbaldehyde, t-BuOK, THF | 6-(2-(Thiophen-2-yl)vinyl)azulene | Moderate | [2] |

| Oxidation | DDQ, various conditions | Oxidized azulene derivatives | Varies |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 6-methylazulene.

Protocol 1: Synthesis of 6-Methylazulene[1]

This protocol describes the synthesis of 6-methylazulene from N-butyl-4-methylpyridinium bromide and cyclopentadiene.

Materials:

-

N-butyl-4-methylpyridinium bromide

-

Cyclopentadiene (freshly cracked)

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Microwave reactor

Procedure:

-

To a solution of sodium ethoxide (prepared from 1.3 g, 55 mmol of Na in 30 mL of absolute EtOH) in a microwave vial, add N-butyl-4-methylpyridinium bromide (5.0 g, 20 mmol).

-

Add freshly cracked cyclopentadiene (6.6 g, 100 mmol).

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C for 30 minutes.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 6-methylazulene as a blue solid.

-

Yield: 63%

Protocol 2: Vilsmeier-Haack Formylation of 6-Methylazulene[1]

This protocol details the formylation of 6-methylazulene at the 1-position.

Materials:

-

6-Methylazulene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 6-methylazulene (1.0 g, 7.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (0.78 mL, 8.4 mmol) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by carefully adding the mixture to a stirred solution of saturated aqueous sodium bicarbonate.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 6-methylazulene-1-carbaldehyde.

-

Yield: 98%

Protocol 3: Iodination of 6-Methylazulene-1-carbaldehyde[1]

This protocol describes the iodination of 6-methylazulene-1-carbaldehyde at the 3-position.

Materials:

-

6-Methylazulene-1-carbaldehyde

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve 6-methylazulene-1-carbaldehyde (0.50 g, 2.9 mmol) in acetonitrile (15 mL) and cool to 0 °C.

-

Add N-iodosuccinimide (0.72 g, 3.2 mmol) in one portion.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, 3-iodo-6-methylazulene-1-carbaldehyde, can often be used in the next step without further purification.

-

Yield: 97%

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction pathways and mechanisms involving 6-methylazulene.

Caption: Vilsmeier-Haack formylation of 6-methylazulene.

Caption: Deprotonation and electrophilic trapping of the 6-methyl group.

Caption: Condensation of 6-methylazulene with an aldehyde.

Conclusion

6-Methylazulene serves as a powerful and versatile synthetic handle in organic synthesis, providing access to a wide array of functionalized azulene derivatives. The protocols and data presented herein offer a foundational guide for researchers to exploit the unique reactivity of this scaffold in the development of novel molecules for various scientific and therapeutic applications. The ability to selectively functionalize both the methyl group and the azulene core opens up numerous possibilities for creating complex and diverse molecular structures.

References

Application Note: Suzuki-Miyaura Cross-Coupling of Borylated 6-Methylazulene for the Synthesis of Novel Arylated Azulene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with a halide or triflate, providing a versatile method for the synthesis of biaryls, styrenes, and other conjugated systems.[1] The azulene scaffold, with its unique electronic and photophysical properties, is an attractive target in materials science and medicinal chemistry.[3] This application note details a protocol for the Suzuki-Miyaura cross-coupling of a borylated 6-methylazulene derivative with various aryl halides, offering a pathway to novel 6-aryl-substituted methylazulenes.

Experimental Protocol

This protocol outlines the general procedure for the Suzuki-Miyaura cross-coupling of 6-methylazulene-1-boronic acid pinacol ester with a representative aryl bromide.

Materials:

-

6-Methylazulene-1-boronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Schlenk flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere of argon, add 6-methylazulene-1-boronic acid pinacol ester (1.0 equiv.), the aryl bromide (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 6-aryl-methylazulene.

Data Presentation

Table 1: Representative Results for the Suzuki-Miyaura Cross-Coupling of 6-Methylazulene-1-boronic acid pinacol ester with Various Aryl Bromides.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 6-Methyl-1-(p-tolyl)azulene | 85 |

| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-6-methylazulene | 82 |

| 3 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-6-methylazulene | 78 |

| 4 | 3-Bromopyridine | 6-Methyl-1-(pyridin-3-yl)azulene | 75 |

Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrates.

Visualizations

Diagram 1: Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling of borylated 6-methylazulene.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

Application Notes and Protocols: Techniques for Introducing Substituents onto the 6-Position of the Azulene Ring

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the azulene ring, with a specific focus on the introduction of substituents at the 6-position. The unique electronic properties of azulene, a non-benzenoid isomer of naphthalene, make it an attractive scaffold in medicinal chemistry and materials science. The ability to selectively modify the 6-position of the seven-membered ring is crucial for the development of novel azulene-based compounds with tailored properties.

Introduction

Azulene is a bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. This structure results in a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. Consequently, electrophilic substitutions typically occur at the 1- and 3-positions of the five-membered ring, while nucleophilic additions and substitutions are favored on the seven-membered ring, particularly at the 4-, 6-, and 8-positions. This inherent reactivity provides a foundation for a variety of synthetic strategies to functionalize the azulene core.

This document outlines several key techniques for introducing substituents at the 6-position, including direct C-H functionalization, modification of a pre-installed functional group, nucleophilic substitution reactions, and transition metal-catalyzed cross-coupling reactions.

Direct C-H Functionalization via Silver-Catalyzed Alkylation

A direct and efficient method for introducing alkyl groups at the 6-position of the azulene ring is through a silver(I)-catalyzed C-H functionalization reaction with a diazo compound. This approach avoids the need for pre-functionalization of the azulene starting material.[1][2][3][4]

Reaction Pathway

Caption: Silver-catalyzed C-H alkylation of azulene.

Experimental Protocol: Silver-Catalyzed C-H Alkylation of Azulene

Materials:

-

Azulene (1.0 equiv)

-

Diazo compound (e.g., ethyl diazoacetate) (1.0 equiv)

-

Silver(I) trifluoromethanesulfonate (AgOTf) (2.0 mol %)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of azulene in anhydrous dichloromethane under a nitrogen atmosphere, add the diazo compound.

-

Add silver(I) trifluoromethanesulfonate (AgOTf) to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 6-alkylated azulene derivative.

Quantitative Data

| Entry | Diazo Compound | Product | Yield (%) | Reference |

| 1 | Ethyl diazoacetate | 6-(Ethoxycarbonylmethyl)azulene | 74 | [1] |

Functionalization via a 6-Methyl Handle

An alternative strategy involves using a readily available 6-methylazulene as a starting material. The methyl group serves as a versatile synthetic handle that can be modified to introduce a variety of functional groups.[5][6][7]

Experimental Workflow

Caption: Functionalization of 6-methylazulene.

Experimental Protocol: Synthesis of 2-(Azulen-6-yl)-1-(4-methoxyphenyl)ethan-1-ol

Materials:

-

6-Methylazulene (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

4-Methoxybenzaldehyde (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen atmosphere

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve 6-methylazulene in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi solution dropwise and stir the mixture at -78 °C for 1 hour.

-

Add 4-methoxybenzaldehyde and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(azulen-6-yl)-1-(4-methoxyphenyl)ethan-1-ol.[7]

Quantitative Data

| Starting Material | Electrophile | Product | Yield (%) | Reference |

| 6-Methylazulene | 4-Methoxybenzaldehyde | 2-(Azulen-6-yl)-1-(4-methoxyphenyl)ethan-1-ol | 23 | [7] |

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) of hydrogen provides a direct method for the introduction of various substituents onto the azulene ring. The reaction with carbanions bearing a leaving group can lead to substitution at both the 4- and 6-positions.[8] For azulenes containing electron-withdrawing groups on the five-membered ring, hydroxylation can be achieved selectively at the 6-position.[8]

Reaction Scheme

Caption: Vicarious Nucleophilic Substitution on Azulene.

Experimental Protocol: VNS with Chloromethyl Dimethylsulfonamide

Materials:

-

Azulene (1.0 equiv)

-

Chloromethyl dimethylsulfonamide (excess)

-

Potassium tert-butoxide (t-BuOK) (excess)

-

Liquid ammonia / Tetrahydrofuran (THF) solvent system

-

Standard glassware for low-temperature reactions

Procedure:

-

In a flask equipped for low-temperature reactions, condense liquid ammonia and add THF.

-

Add azulene and chloromethyl dimethylsulfonamide to the solvent system.

-

Add an excess of potassium tert-butoxide.

-

Stir the reaction mixture at the temperature of liquid ammonia.

-

After the reaction is complete (monitored by TLC), carefully quench the reaction with a proton source (e.g., ammonium chloride).

-

Allow the ammonia to evaporate and work up the reaction mixture by extracting with an organic solvent.

-

Separate the 4- and 6-substituted isomers by column chromatography.

Quantitative Data

| R1 | R2 | R | X | Y | Yield 4-isomer (%) | Yield 6-isomer (%) | Reference |

| H | H | H | Cl | SO2NMe2 | 18 | 22 | [8] |

| CN | H | H | Cl | SO2NMe2 | 35 | 35 | [8] |

| COOEt | COOEt | H | Cl | SO2NMe2 | - | 82 | [8] |

| PhCO | H | H | Cl | SO2NMe2 | 15 | 40 | [8] |

| 10% of isomer 8- was also obtained. |

Classical Nucleophilic Aromatic Substitution (SNAr)

The presence of a good leaving group, such as a halogen, at the 6-position of the azulene ring allows for classical nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles.[9]

General Reaction

Caption: Nucleophilic Aromatic Substitution at C6.

Experimental Protocol: Amination of 6-Bromoazulene Derivatives

Materials:

-

6-Bromoazulene derivative (1.0 equiv)

-

Cyclic amine (e.g., morpholine, piperidine) (excess)

-

Solvent (e.g., pyridine)

-

Elevated temperature

Procedure:

-

In a sealed tube, dissolve the 6-bromoazulene derivative in the chosen solvent.

-

Add an excess of the cyclic amine.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the 6-aminoazulene derivative.[9]

Halogen-Metal Exchange and Subsequent Electrophilic Quench

6-Iodoazulene can undergo a halogen-metal exchange reaction with an organolithium reagent to form a 6-azulenylmetal intermediate. This nucleophilic species can then be trapped with various electrophiles to introduce a wide range of substituents at the 6-position.[9]

Reaction Sequence

Caption: Halogen-metal exchange at the 6-position.

Experimental Protocol: Synthesis of 6-Formylazulene

Materials:

-

6-Iodoazulene (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (excess)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen atmosphere

-

Aqueous workup solution (e.g., saturated NH4Cl)

Procedure:

-

Dissolve 6-iodoazulene in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-BuLi and stir for 30 minutes at -78 °C.

-

Add anhydrous DMF and allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous solution and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield 6-formylazulene.[9]

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful methods for forming carbon-carbon bonds at the 6-position of the azulene ring, starting from a 6-haloazulene or a 6-organometallic azulene derivative.[9]

Stille Coupling Example

Caption: Stille cross-coupling at the 6-position.

Experimental Protocol: Stille Coupling of a 6-Bromoazulene Derivative

Materials:

-

6-Bromoazulene derivative (1.0 equiv)

-

Organostannane reagent (e.g., 2-(tributylstannyl)thiophene) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4) (cat. amount)

-

Solvent (e.g., toluene), anhydrous

-

Nitrogen atmosphere

Procedure:

-

To a solution of the 6-bromoazulene derivative in anhydrous toluene under a nitrogen atmosphere, add the organostannane reagent.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

-

Filter the mixture, extract the aqueous layer with an organic solvent, and combine the organic layers.

-

Dry, concentrate, and purify the crude product by column chromatography.[9]

Conclusion

The selective functionalization of the 6-position of the azulene ring is a key step in the synthesis of novel azulene-based compounds for various applications. This document has provided an overview of several powerful techniques, including direct C-H activation, modification of a methyl handle, nucleophilic substitution, halogen-metal exchange, and transition metal-catalyzed cross-coupling. The choice of method will depend on the desired substituent, the availability of starting materials, and the overall synthetic strategy. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis, medicinal chemistry, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Selective ring expansion and C-H functionalization of azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 1,3,6-Trisubstituted Azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Electrochemical Characterization of Azulene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azulene, a non-benzenoid bicyclic aromatic hydrocarbon, and its derivatives are gaining significant interest in materials science, medicinal chemistry, and drug development.[1][2] Their unique electronic structure, characterized by an electron-rich five-membered ring and an electron-poor seven-membered ring, results in a significant dipole moment and distinct electrochemical properties.[3][4] Electrochemical characterization is crucial for understanding the redox behavior, electron transfer kinetics, and interfacial properties of these compounds, which are vital for applications ranging from electrochemical sensors to novel therapeutic agents.[5][6][7] This document provides detailed application notes and protocols for the primary electrochemical techniques used to characterize azulene derivatives.

Key Electrochemical Techniques

The electrochemical behavior of azulene derivatives is typically investigated using a suite of voltammetric and spectroscopic techniques. The most common methods include:

-

Cyclic Voltammetry (CV): A fundamental technique for initial redox characterization. It provides information on the potentials of oxidation and reduction processes and their reversibility.[8][9]

-

Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis and determining redox potentials with higher accuracy.[8][10]

-

Electrochemical Impedance Spectroscopy (EIS): Used to study the interfacial properties of azulene derivative films on electrode surfaces, including charge transfer resistance and conductivity.[11][12]

General Experimental Workflow

The characterization of an azulene derivative typically follows a standardized workflow, from preparing the sample to analyzing the electrochemical data. This process ensures reproducibility and accurate interpretation of the results.

Figure 1: General workflow for electrochemical characterization.

Application Note 1: Cyclic Voltammetry (CV)

Principle: CV involves scanning the potential of a working electrode linearly versus time between two set limits while measuring the resulting current. The current response provides information about the redox processes occurring at the electrode surface. It is an excellent tool for a preliminary investigation of new azulene compounds.[9][13]

Experimental Protocol

1. Apparatus and Reagents:

-